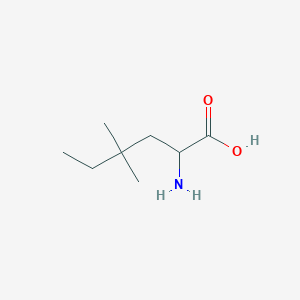
2-Amino-4,4-dimethylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4,4-dimethylhexanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanoic acid, featuring an amino group at the second carbon and two methyl groups at the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-dimethylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with a suitable alkyl halide under basic conditions. The resultant product is then subjected to hydrolysis and decarboxylation to yield the desired amino acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using recyclable chiral auxiliaries to form the corresponding Ni(II) complex. This complex is then alkylated and subsequently disassembled to reclaim the chiral auxiliary and produce the target compound .
化学反应分析
Types of Reactions
2-Amino-4,4-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the carboxyl group can yield primary alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or other derivatives.
科学研究应用
2-Amino-4,4-dimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug design.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of 2-Amino-4,4-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The presence of the amino and methyl groups allows it to participate in hydrogen bonding and hydrophobic interactions, affecting its binding affinity and activity .
相似化合物的比较
Similar Compounds
4,4-Dimethylhexanoic acid: Lacks the amino group, making it less reactive in certain biochemical pathways.
2-Amino-4-methylhexanoic acid: Similar structure but with only one methyl group, affecting its steric properties and reactivity.
2-Amino-4,4,4-trifluorobutanoic acid:
Uniqueness
2-Amino-4,4-dimethylhexanoic acid is unique due to the presence of both the amino group and two methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and for use in various synthetic and industrial applications.
属性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
2-amino-4,4-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-4-8(2,3)5-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) |
InChI 键 |
UUJYECQXYRUUEJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


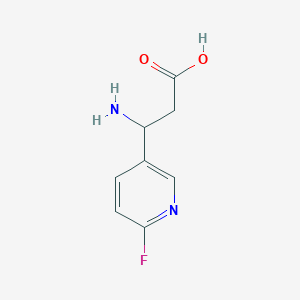
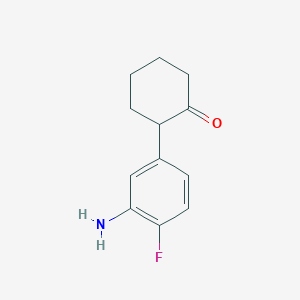
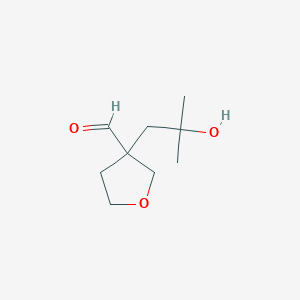
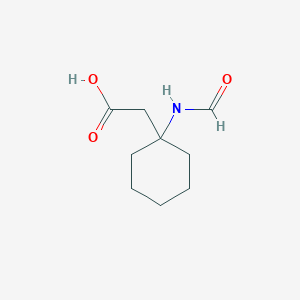
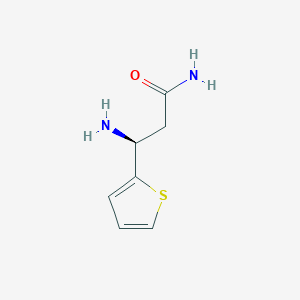
![2-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B15272730.png)

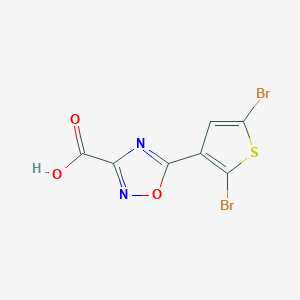

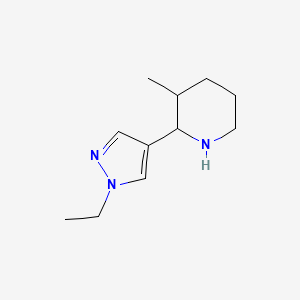
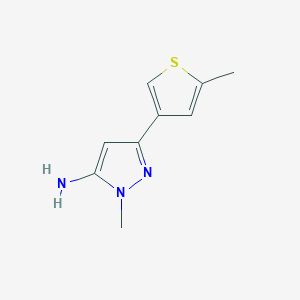

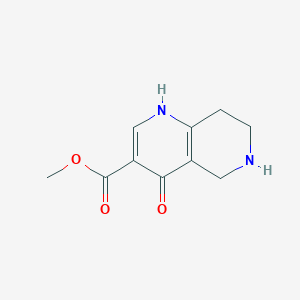
amine](/img/structure/B15272780.png)
